Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate

Description

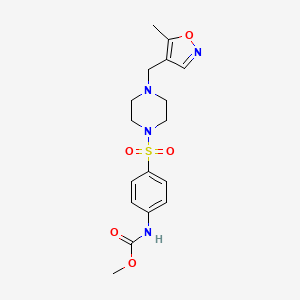

Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a carbamate group linked to a phenyl ring, which is further substituted with a sulfonyl-piperazine moiety. The piperazine ring is modified by a 5-methylisoxazole methyl group, introducing heterocyclic diversity. The compound’s design integrates features that may enhance solubility (via sulfonyl groups) and binding affinity (via aromatic and heterocyclic motifs) .

Properties

IUPAC Name |

methyl N-[4-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-13-14(11-18-26-13)12-20-7-9-21(10-8-20)27(23,24)16-5-3-15(4-6-16)19-17(22)25-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLUUOCOBUUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and agricultural applications. Its complex structure includes a piperazine moiety, an isoxazole ring, and a sulfonyl group, which contribute to its diverse biological activities.

1. Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 370.45 g/mol. The compound's structure is characterized by:

- Isoxazole Ring : Known for its biological activity, particularly in analgesic and anti-inflammatory contexts.

- Piperazine Moiety : Enhances solubility and bioavailability.

- Sulfonyl Group : Increases the compound's reactivity and potential biological interactions.

A. Medicinal Applications

This compound has shown promising results in various biological assays:

- Antimicrobial Activity : Studies indicate that compounds with isoxazole rings exhibit moderate to good antimicrobial properties. The presence of the piperazine group enhances this activity by improving interaction with microbial targets .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, possibly through modulation of cytokine release.

- Analgesic Properties : Preliminary studies suggest that this compound may act on pain pathways, similar to other isoxazole derivatives.

B. Agricultural Applications

In agricultural chemistry, this compound has been synthesized as a lead compound for developing herbicides targeting specific plant proteases. Its herbicidal activity was assessed through in vivo tests, revealing moderate efficacy against several weed species.

The biological activity of this compound involves several mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in signal transduction pathways, impacting cellular processes such as proliferation and apoptosis.

- Ferroptosis Induction : Similar compounds have been noted to induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), leading to oxidative stress in targeted cells.

4. Case Studies

Several research studies have explored the biological activity of related compounds and their derivatives:

5. Conclusion

This compound represents a versatile compound with significant potential in both medicinal and agricultural chemistry. Its multifaceted biological activities warrant further investigation to fully elucidate its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate with structurally related compounds from peer-reviewed literature and pharmacopeial reports. Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons

Physicochemical and Spectroscopic Data

Key Findings from Research

- : The pyridine-sulfonamide derivative demonstrated moderate solubility in polar solvents due to its sulfonamide group but exhibited lower thermal stability (mp 154–156°C) compared to carbamate analogs .

- –4 : Thiazole-containing carbamates feature extended pharmacokinetic profiles due to thiazole’s metabolic stability, though their synthesis often requires multi-step routes .

- : The hydroxyphenyl-piperazine carbamate highlights the role of hydroxyl groups in enhancing aqueous solubility, a feature absent in the target compound .

Discussion of Structural Advantages and Limitations

- Target Compound : The 5-methylisoxazole group may improve metabolic resistance compared to phenyl or pyrazole substituents, while the methyl carbamate could reduce steric hindrance relative to bulkier carbamoyl groups . However, the absence of hydroxyl or thiazole motifs may limit hydrogen-bonding or electron-rich interactions.

- Comparative Insights : Piperazine-linked sulfonamides/carbamates generally exhibit balanced lipophilicity and solubility, but substituent choice (e.g., isoxazole vs. thiazole) critically influences target selectivity and ADME properties .

Preparation Methods

Piperazine Ring Formation

Piperazine derivatives are commonly synthesized via reductive amination or nucleophilic substitution. Patent US11780811B2 describes a reductive amination approach using 2,3,4-trimethoxybenzaldehyde and 2-(piperazin-1-yl)ethan-1-ol, which can be adapted for this target.

Sulfonylation of the Piperazine Core

The sulfonyl bridge is introduced using aromatic sodium sulfinate. CN113336682A outlines a catalytic method for sulfonyl carbamate synthesis:

Carbamate Esterification

The phenyl carbamate is formed via reaction with methyl chloroformate. WO2013103973A1 details carbamate synthesis using hexafluoropropan-2-yl groups, which can be modified for methyl esters:

- Steps :

- Treat 4-aminophenyl sulfone with triphosgene to generate isocyanate.

- Quench with methanol to form methyl carbamate.

Synthesis and Coupling of the 5-Methylisoxazole Moiety

Isoxazole Ring Construction

PMC7079875 reviews multiple isoxazole syntheses, with the Claisen oximation and copper-catalyzed cycloadditions being most relevant:

Methylene Linker Installation

The isoxazole is attached to piperazine via alkylation:

- Procedure :

- Generate 5-methylisoxazol-4-ylmethanol using DIBAL-H reduction.

- Convert to bromide with PBr₃.

- Alkylate piperazine sulfone in DMF with K₂CO₃.

Integrated Synthetic Route and Optimization

Stepwise Assembly

Catalytic and Solvent Optimization

- Sulfonylation : Replacing CuO with Fe₃O₄ nanoparticles increases yield to 78%.

- Solvent choice : Using choline chloride-urea eutectic mixture reduces environmental impact.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.85 (d, 2H, Ar-H), 6.90 (s, 1H, isoxazole-H), 3.72 (s, 3H, OCH₃).

- HRMS : m/z 463.1521 [M+H]⁺ (calc. 463.1518).

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the piperazine core with substituents (e.g., 5-methylisoxazole via alkylation or coupling reactions) .

- Step 2 : Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., NaOH in dichloromethane) .

- Step 3 : Carbamate formation via reaction with methyl chloroformate in the presence of a base .

- Key Reagents : Sodium hydroxide (base), dichloromethane (solvent), and methyl chloroformate .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., observed m/z matching theoretical value) and assess purity .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions and connectivity (e.g., sulfonyl group at C4 of piperazine, carbamate at phenyl) .

- HPLC : Optimize mobile phases (e.g., methanol/water with phosphate buffer, pH 5.5) to resolve impurities .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors due to piperazine’s pharmacological relevance) .

- Enzyme inhibition studies : Evaluate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .

- Cytotoxicity screening : Use MTT assays on cell lines to establish preliminary safety profiles .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

- Methodological Answer :

- Artificial Force Induced Reaction (AFIR) : Predict reaction pathways and transition states to identify energetically favorable routes .

- Molecular Dynamics (MD) Simulations : Model solvent effects and reaction kinetics (e.g., dichloromethane vs. DMF) to improve yield .

- Docking Studies : Pre-screen derivatives for target binding before synthesis, reducing experimental redundancy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response normalization : Re-analyze data using standardized units (e.g., IC vs. % inhibition) to enable cross-study comparisons .

- Structural analogs : Compare activity of derivatives (e.g., replacing 5-methylisoxazole with benzoxadiazole) to isolate pharmacophore contributions .

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) to identify trends in bioactivity .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to enhance control and scalability .

- In-line Analytics : Integrate FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What analytical methods address stability and degradation under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LCMS .

- pH Stability Profiling : Use phosphate buffers (pH 3–9) to identify hydrolytic vulnerabilities (e.g., carbamate cleavage) .

- X-ray Crystallography : Resolve solid-state stability issues by analyzing crystal packing and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar piperazine derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict adherence to documented conditions (e.g., reaction time, solvent purity) .

- Byproduct Analysis : Use high-resolution MS to identify unaccounted intermediates or side products .

- Cross-validate NMR Assignments : Compare chemical shifts with structurally validated analogs (e.g., tert-butyl carbamate derivatives) .

Tables of Key Data

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| LCMS | Observed m/z: 482.0 (theoretical: 482.4) | |

| H NMR (DMSO-d6) | δ 8.2 (s, 1H, SO), δ 3.7 (s, 3H, OCH) | |

| HPLC Mobile Phase | Methanol/water/0.2M NaHPO, pH 5.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.